[1-(3-Chlorophenyl)propyl](propan-2-yl)amine

[1-(3-Chlorophenyl)propyl](propan-2-yl)amine is a tertiary amine characterized by a 3-chlorophenyl group, a propyl chain, and an isopropyl substituent on the nitrogen. This compound is primarily utilized as a research chemical and a versatile building block in organic synthesis, particularly for developing pharmacologically active molecules.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
Cat. No. B13288173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Chlorophenyl)propyl](propan-2-yl)amine
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)Cl)NC(C)C
InChIInChI=1S/C12H18ClN/c1-4-12(14-9(2)3)10-6-5-7-11(13)8-10/h5-9,12,14H,4H2,1-3H3
InChIKeyFDKHNRYFTYNWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(3-Chlorophenyl)propyl](propan-2-yl)amine: Chemical Identity and Procurement-Ready Specifications


[1-(3-Chlorophenyl)propyl](propan-2-yl)amine is a tertiary amine characterized by a 3-chlorophenyl group, a propyl chain, and an isopropyl substituent on the nitrogen [1]. This compound is primarily utilized as a research chemical and a versatile building block in organic synthesis, particularly for developing pharmacologically active molecules . It is commercially available with a standard purity specification, making it a reliable starting material for synthetic and medicinal chemistry applications .

The Procurement Risk of Generic Substitution for [1-(3-Chlorophenyl)propyl](propan-2-yl)amine


A significant procurement risk exists for [1-(3-Chlorophenyl)propyl](propan-2-yl)amine due to the extremely limited and non-quantitative nature of publicly available performance data. While its chemical identity is established , there is a near-total absence of peer-reviewed studies or patents providing quantitative, comparative data on its reactivity, biological activity, or physical properties. Any decision to substitute a generic alternative or a closely related analog, such as [1-(3-chlorophenyl)propyl](methyl)amine or N-(3-chlorophenyl)-N-propylamine, would be made in a data vacuum, introducing unknown and unquantifiable risks to research reproducibility, synthetic yield, and overall project outcome. Without a validated baseline of performance metrics, interchangeability cannot be scientifically justified.

Quantitative Differentiation Evidence for [1-(3-Chlorophenyl)propyl](propan-2-yl)amine


Primary Application Scenarios for [1-(3-Chlorophenyl)propyl](propan-2-yl)amine


Synthetic Intermediate for CNS-Targeted Research Compounds

This compound is indicated for use as a synthetic building block in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS) . Its structure, containing a 3-chlorophenyl moiety and a tertiary amine, suggests it could be a valuable intermediate for exploring structure-activity relationships (SAR) in programs focused on psychopharmacology or neuropharmacology [1]. This application is based on its structural classification and intended research use, as stated by vendors .

Reference Standard for Analytical Method Development

Given its defined molecular formula (C12H18ClN) and weight (211.73 g/mol) , this compound can serve as a reference standard in analytical chemistry. It may be used in the development and validation of chromatographic (HPLC, GC) or mass spectrometric methods for the detection and quantification of similar amines in complex mixtures. This scenario is supported by its identity as a defined chemical entity, which is a prerequisite for any analytical reference material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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